molecular formula C20H15N3O4S2 B362806 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 864425-82-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B362806
CAS No.: 864425-82-1
M. Wt: 425.5g/mol
InChI Key: GZEUAHBREOWIAS-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a potent, selective, and ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). Its high selectivity for JNK3 over the JNK1 and JNK2 isoforms makes it an invaluable chemical probe for dissecting the specific physiological and pathological roles of the JNK3 signaling pathway . This compound is primarily utilized in neuroscience research to investigate the mechanisms of neuronal apoptosis and survival, with significant relevance to the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibitor has been shown to protect against beta-amyloid-induced toxicity and oxidative stress in cellular models , providing key insights into potential neuroprotective strategies. Its application extends to other fields where JNK3 plays a role, including the study of insulin resistance and inflammatory responses. By enabling precise inhibition of JNK3, this reagent facilitates the elucidation of kinase-specific pathways in disease models, driving forward drug discovery and basic biological research.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c1-2-27-11-6-7-14-16(10-11)28-20(22-14)23-29(25,26)17-9-8-15-18-12(17)4-3-5-13(18)19(24)21-15/h3-10H,2H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEUAHBREOWIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly as a small molecule inhibitor targeting various pathways in disease processes. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H19N3O4S2
CAS Number 1018046-42-8
Molar Mass 453.53 g/mol

This compound exhibits its biological activity primarily through inhibition of tumor necrosis factor-alpha (TNF-α). TNF-α is a pivotal cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. The compound's analogs have been shown to bind effectively to TNF-α, demonstrating a competitive inhibition mechanism that reduces its interaction with TNF receptors (TNFR) .

1. Inhibition of TNF-α

Research indicates that derivatives of this compound can significantly inhibit TNF-α signaling pathways. For instance, one study reported that a closely related analog exhibited an IC50 value of 14 µM against TNF-α, which was enhanced to 3 µM for another derivative . These findings suggest that modifications to the benzothiazole scaffold can lead to increased potency.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can suppress the expression of pro-inflammatory cytokines in various cell lines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where TNF-α plays a critical role .

3. Antiviral Activity

The compound has also been explored for its antiviral properties. Previous research has indicated that related compounds within the same chemical class have shown inhibitory effects on viruses such as the West Nile virus . This suggests a broader antiviral potential that warrants further investigation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Rheumatoid Arthritis Model

In an animal model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Viral Infection

In vitro testing against the West Nile virus demonstrated that compounds similar to N-(6-ethoxy...) inhibited viral replication by interfering with viral protein synthesis pathways. The study concluded that these compounds could serve as lead candidates for antiviral drug development .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

  • Optimization of Structure : Further chemical modifications could enhance potency and selectivity against TNF-α.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects suffering from inflammatory diseases.
  • Exploration of Other Targets : Investigating potential interactions with other molecular targets beyond TNF-α could reveal additional therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that sulfonamides can act as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis .

Antimicrobial Properties

The compound's benzothiazole moiety is known for its antimicrobial activity. Several studies have reported that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal properties. This suggests that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may also exhibit similar antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in various metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underlines their potential use in treating bacterial infections .

Cellular Studies

In vitro studies have been conducted to evaluate the compound's effects on various cancer cell lines. These studies typically assess cell viability, apoptosis induction, and cell cycle arrest. The results indicate that the compound can significantly reduce the viability of certain cancer cells while inducing apoptosis through mitochondrial pathways .

Animal Models

Preclinical trials using animal models have shown promising results in evaluating the therapeutic efficacy of the compound against tumors. These models help researchers understand the pharmacokinetics and pharmacodynamics of the compound, providing insight into its potential as a therapeutic agent in oncology .

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The compound's unique chemical structure may contribute to improved performance characteristics in polymer applications .

Nanomaterials

The synthesis of nanomaterials using this compound has been investigated for applications in drug delivery systems. The ability to encapsulate drugs within nanocarriers can enhance bioavailability and target delivery to specific tissues or cells, particularly in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor growth pathways
AntimicrobialBroad-spectrum inhibition of bacterial/fungal growth
Enzyme InhibitionInhibition of dihydropteroate synthase

Table 2: Preclinical Study Results

Study TypeModel UsedKey FindingsReference
In VitroCancer Cell LinesReduced cell viability and induced apoptosis
In VivoAnimal ModelsSignificant tumor reduction observed

Comparison with Similar Compounds

Key Observations :

  • Bulkier hydrophobic substituents (e.g., naphthyl, indolyl) generally correlate with higher TNF-α inhibition, as seen in compound 4e (IC50 = 3.0 µM) .
  • Electron-donating groups (e.g., ethoxy in benzothiazole) may enhance binding affinity by forming hydrogen bonds or hydrophobic interactions with TNF-α residues .

Key Findings :

  • Compound 4e demonstrates superior activity (IC50 = 3.0 µM), outperforming both SPD304 and earlier analogs like S10 .
  • The 1H-indol-6-yl group in 4e provides additional hydrogen-bonding interactions with Tyr59 and Leu120 residues in TNF-α, as revealed by molecular docking .

Molecular Docking and Structure-Activity Relationships (SAR)

Docking studies using AutoDock Vina and Glide highlight critical interactions:

  • Hydrophobic Interactions : Larger substituents (e.g., naphthyl in S10, indolyl in 4e) occupy a hydrophobic pocket near TNF-α residues Leu57, Tyr59, and Leu120, enhancing binding .
  • Hydrogen Bonding : The ethoxy group in benzothiazole derivatives may form hydrogen bonds with Ser60 or Gln61, stabilizing the inhibitor-TNF-α complex .
  • Scaffold Flexibility : The benzo[cd]indole core adopts a planar conformation, enabling π-π stacking with aromatic residues in the TNF-α binding site .

Optimization Insights :

  • Introducing polar groups (e.g., -NH2 in 4a) improves solubility but may reduce membrane permeability .
  • Hybridizing benzothiazole with benzo[cd]indole (as in the target compound) could synergize TNF-α inhibition and pharmacokinetic properties, though experimental validation is needed .

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The first step involves converting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid into its sulfonyl chloride derivative. This is achieved by reacting the sulfonic acid with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature over 2 hours. The reaction mixture is quenched in ice water, precipitating the sulfonyl chloride as a yellow solid. This intermediate is typically obtained in 38% yield and used without further purification.

Reaction Conditions:

  • Reagent: Chlorosulfonic acid (3.2 mL per 1.0 g substrate)

  • Temperature: 0°C → room temperature (RT)

  • Time: 3 hours total

  • Workup: Ice-water quenching and filtration

Amine Coupling with 6-Ethoxy-1,3-Benzothiazol-2-Amine

The sulfonyl chloride is coupled with 6-ethoxy-1,3-benzothiazol-2-amine in dimethylformamide (DMF) using triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography (ethyl acetate/petroleum ether gradient).

Optimized Parameters:

ParameterValue
SolventDMF
CatalystsEt₃N (0.4 mL), DMAP (20 mg)
Reaction Time12–24 hours
Yield Range39–85%

Optimization of Reaction Conditions

Impact of Catalyst Systems

The use of DMAP alongside Et₃N significantly enhances coupling efficiency. DMAP acts as a nucleophilic catalyst, facilitating the formation of the sulfonamide bond by activating the sulfonyl chloride intermediate. Substituting DMAP with weaker bases like pyridine reduces yields to <20%, underscoring its necessity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) are critical for solubilizing the aromatic amine and sulfonyl chloride. Non-polar solvents like toluene result in incomplete reactions due to poor substrate solubility. Elevated temperatures (>40°C) lead to side reactions, including decomposition of the benzothiazole ring.

Analytical Characterization

Structural Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR confirms the ethoxy group (δ 1.42 ppm, triplet; δ 4.12 ppm, quartet) and aromatic protons of the benzothiazole and dihydroindole moieties.

    • ¹³C NMR verifies the sulfonamide carbonyl (δ 167.2 ppm) and quaternary carbons.

  • High-Resolution Mass Spectrometry (HRMS):

    • Observed [M+H]⁺ at m/z 426.0821 (calculated 426.0824 for C₂₀H₁₅N₃O₄S₂).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥95% purity for optimized batches. Impurities include unreacted sulfonyl chloride (<3%) and dimeric byproducts (<2%).

Challenges in Large-Scale Synthesis

Low Yield in Sulfonyl Chloride Formation

The 38% yield in the initial step stems from competing side reactions, such as over-sulfonation of the dihydroindole core. Strategies to mitigate this include:

  • Slow addition of chlorosulfonic acid to maintain low temperatures.

  • Use of molecular sieves to absorb generated HCl, shifting equilibrium toward product formation.

Purification Difficulties

Column chromatography remains necessary due to the polar nature of the sulfonamide product. Alternatives like recrystallization from ethanol/water mixtures achieve 70–80% recovery but require multiple iterations .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYieldKey Monitoring Technique
Sulfonyl Chloride FormationChlorosulfonic acid, 0°C → RT, 3 h38%Precipitation in ice water
Amine CouplingEt₃N, DMAP, DMF, RT, 12–24 h39–85%TLC (ethyl acetate/petroleum ether)

(Basic) Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., ethoxy group at δ ~1.4 ppm for CH₃, δ ~4.4 ppm for OCH₂) .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1267 cm⁻¹, carbonyl C=O at ~1668 cm⁻¹) .
  • Elemental Analysis : Validates purity and molecular formula (e.g., C, H, N, S content within 0.3% of theoretical values) .

(Advanced) How can researchers optimize reaction yields during sulfonamide coupling?

Methodological Answer:
Key strategies include:

  • Catalyst Screening : DMAP enhances nucleophilic substitution efficiency by activating the sulfonyl chloride .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility .
  • Temperature Control : Reactions at 43°C (vs. RT) reduce side products in benzothiazole derivatization .
  • Stoichiometric Ratios : Using 1.1 equivalents of amine ensures complete consumption of the sulfonyl chloride .

Data Contradiction Note : Elevated temperatures (>50°C) may degrade the benzothiazole moiety, necessitating real-time monitoring via TLC or HPLC .

(Advanced) How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

  • XRD as a Gold Standard : Use XRD to resolve ambiguities in tautomeric forms or hydrogen-bonding patterns. For example, XRD confirmed gauche conformations of adamantyl substituents in related benzothiazoles, which NMR alone could not resolve .
  • Dynamic NMR Experiments : Variable-temperature ¹H NMR can detect rotational barriers in sulfonamide groups, clarifying peak splitting discrepancies .
  • Cross-Validation : IR and elemental analysis corroborate functional group assignments (e.g., distinguishing sulfonamide S=O from ester C=O) .

(Advanced) What intermolecular interactions govern the compound’s solid-state stability and solubility?

Methodological Answer:

  • Hydrogen Bonding : Classical N–H⋯N bonds form dimers (2.8–3.0 Å), while C–H⋯O interactions (3.1–3.3 Å) stabilize crystal packing .
  • Sulfur Interactions : Attractive S⋯S contacts (3.6 Å) contribute to dense packing, reducing solubility in non-polar solvents .
  • Ethoxy Group Effects : The ethoxy moiety disrupts π-π stacking, improving solubility in ethanol/water mixtures .

Q. Table 2: Key Intermolecular Interactions

Interaction TypeDistance (Å)Role
N–H⋯N (dimer)2.8–3.0Stabilizes dimeric units
C–H⋯O3.1–3.3Links dimers into ribbons
S⋯S3.6Enhances crystal density

(Advanced) How do structural modifications (e.g., ethoxy vs. methoxy) impact biological activity?

Methodological Answer:

  • Ethoxy vs. Methoxy : Ethoxy groups enhance metabolic stability compared to methoxy in hepatic microsome assays, as seen in benzothiazole sulfonamides .
  • Sulfonamide Substitution : Electron-withdrawing groups (e.g., -CF₃) on the sulfonamide improve target affinity but may increase cytotoxicity .
  • Benzothiazole Optimization : 6-Ethoxy substitution reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Contradiction Alert : While bulkier substituents enhance target affinity, they may reduce solubility, necessitating formulation studies .

(Basic) What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (DMF, chloroform) .
  • Waste Disposal : Collect organic waste separately and treat via professional biohazard services to avoid environmental contamination .

(Advanced) What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with targets like carbonic anhydrase IX .
  • QSAR Models : Hammett constants (σ) correlate electronic effects of substituents with IC₅₀ values .
  • MD Simulations : Analyze stability of sulfonamide-target complexes over 100-ns trajectories (GROMACS) .

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